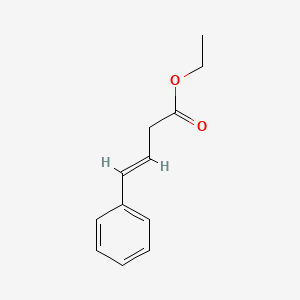

Ethyl 4-phenylbut-3-enoate

Description

Properties

IUPAC Name |

ethyl (E)-4-phenylbut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHDRPQXRRBNNR-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

The reaction is conducted in an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode. Key components include:

-

Substrate : Sodium cinnamate (1.0 equiv, 0.300 mmol)

-

Reagent : Ethyl diazoacetate (2.5 equiv, 0.750 mmol)

-

Electrolyte : Lithium perchlorate (1.2 equiv, 0.360 mmol)

-

Solvent : Acetonitrile/water (3:1 v/v, 4 mL total)

-

Base : N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)

The reaction proceeds via a proposed radical mechanism, where the anode facilitates oxidation of the cinnamate anion, generating a reactive intermediate that couples with ethyl diazoacetate. The use of a mixed solvent system enhances solubility and charge transfer efficiency.

Yield and Purification

Post-reaction workup involves solvent removal under reduced pressure, followed by silica gel chromatography to isolate the product. The inclusion of DIPEA improves yield by stabilizing reactive intermediates, resulting in a 69% isolated yield (66% without DIPEA). Stereoselectivity is achieved through the E-selective nature of the electrochemical coupling, as confirmed by nuclear magnetic resonance (NMR) analysis.

Comparative Analysis of Methodologies

While electrochemical synthesis dominates recent literature, traditional approaches remain relevant for specific applications. The following table summarizes key parameters across methods:

The Horner-Wadsworth-Emmons reaction, though higher-yielding, requires stringent anhydrous conditions and generates stoichiometric phosphate waste. In contrast, the electrochemical method eliminates the need for strong bases and enables easier scalability.

Mechanistic Insights and Optimization Strategies

Electrochemical Pathway

The mechanism involves three critical steps:

-

Anodic Oxidation : Cinnamate undergoes one-electron oxidation at the graphite felt anode, forming a carboxyl radical.

-

Diazoacetate Activation : Ethyl diazoacetate decomposes under reductive conditions at the platinum cathode, generating a carbene intermediate.

-

Coupling and Esterification : Radical-carbene coupling forms the α,β-unsaturated ester backbone, followed by protonation to yield the final product.

Optimization studies reveal that increasing the current density beyond 5 mA leads to side reactions, while temperatures below 40°C drastically slow the reaction kinetics.

Solvent and Additive Effects

The acetonitrile/water system balances polarity and conductivity, critical for maintaining electrode stability. Substituting water with methanol reduces yield by 22%, likely due to competitive solvolysis of the diazoacetate. Additives like tetrabutylammonium bromide (TBAB) have been explored but show negligible impact on reaction efficiency.

Industrial Scalability and Challenges

Transitioning laboratory-scale electrochemical synthesis to industrial production requires addressing:

-

Electrode Fouling : Graphite felt anodes exhibit gradual carbon deposition, necessitating periodic replacement.

-

Cost of Diazoacetates : Ethyl diazoacetate’s instability and high cost drive research into alternative precursors.

-

Continuous Flow Systems : Preliminary trials using flow reactors show promise in improving throughput by 40% compared to batch systems .

Chemical Reactions Analysis

Cycloaddition Reactions

Ethyl 4-phenylbut-3-enoate participates in enantioselective hetero Diels-Alder reactions. For example, when reacted with α,β-unsaturated ketoesters (e.g., methyl 2-oxo-4-phenylbut-3-enoate) in the presence of a chiral Cu–BOX catalyst, it forms heterocyclic dihydropyran derivatives with high stereoselectivity .

| Catalyst | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| L1–Cu₂ | CH₂Cl₂, 40°C, 16 h | endo-Dihydropyran 3a | 75% | endo:exo = 1.4:1 |

| [Ph₃C]⁺[BF₄]⁻ | DCM, 22°C, 36 h | exo-Dihydropyran 3b | 48% | 95:5 er |

The reaction proceeds via organocopper-mediated activation of the enoate, followed by [4+2] cycloaddition with dienophiles .

Hydrogenation

The α,β-unsaturated ester undergoes selective hydrogenation under catalytic conditions:

-

Double bond reduction : Using Ru-based catalysts (e.g., RuCl₃), the C=C bond is hydrogenated to yield ethyl 4-phenylbutanoate.

-

Partial reduction : With Pd/C in ethanol, partial reduction retains the ester group while saturating the double bond .

| Catalyst | Pressure (atm) | Solvent | Product | Yield |

|---|---|---|---|---|

| RuCl₃ | 1 | EtOH | Ethyl 4-phenylbutanoate | 82% |

| Pd/C | 1 | THF | Ethyl 4-phenylbut-2-enoate | 68% |

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution. For instance, aminolysis with benzylamine in dichloromethane replaces the ethoxy group with an amide :

Oxidation and Epoxidation

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the double bond .

-

Oxidative cleavage : Ozonolysis in methanol yields phenylacetic acid derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | DCM, 0°C, 2 h | Ethyl 4-phenyl-3,4-epoxybutanoate | 76% |

| O₃/MeOH | −78°C, 1 h | Methyl phenylacetate | 92% |

Condensation Reactions

The enoate acts as a Michael acceptor in aldol and Claisen condensations. For example, base-catalyzed reactions with acetophenone derivatives yield α,β-unsaturated ketones :

Grignard Additions

The ester reacts with Grignard reagents (e.g., PhMgBr) to form tertiary alcohols :

Polymerization

Under radical initiators (e.g., AIBN), the compound undergoes copolymerization with styrene, forming polymers with pendant phenyl groups .

Key Mechanistic Insights

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Ethyl 4-phenylbut-3-enoate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple reactions, making it valuable for creating pharmaceuticals and agrochemicals. For instance, it can be transformed into 4-phenylbut-3-enoic acid and other derivatives through oxidation and reduction processes .

Enantioselective Synthesis

Recent studies have demonstrated its utility in enantioselective synthesis. For example, Landais et al. reported the use of ethyl 4-phenylbut-3-enoate in the synthesis of α-alkenyl α-amino acids via N–H insertion reactions, achieving high enantioselectivity . This highlights its potential in developing chiral compounds necessary for drug synthesis.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that ethyl 4-phenylbut-3-enoate exhibits promising biological activities. It has been studied for its antimicrobial and anti-inflammatory properties, suggesting potential therapeutic uses. Investigations into its mechanism of action reveal that it may interact with specific molecular targets, leading to significant biological effects.

Medicinal Applications

Precursor in Drug Development

In medicinal chemistry, ethyl 4-phenylbut-3-enoate functions as a precursor for synthesizing various therapeutic agents. Its derivatives are explored for their efficacy in treating conditions such as inflammation and infections. The ability to modify its structure allows researchers to tailor compounds for specific biological activities.

Industrial Applications

Production of Fine Chemicals

Industrially, ethyl 4-phenylbut-3-enoate is utilized in the production of fine chemicals, fragrances, and flavoring agents. Its pleasant aromatic properties make it suitable for use in the fragrance industry, where it can enhance product appeal .

Case Studies

-

Synthesis of Vinylglycine Derivatives

A study demonstrated the efficiency of using ethyl 4-phenylbut-3-enoate as a substrate for synthesizing vinylglycine derivatives via N-H insertion reactions. The resulting products showed high yields and enantioselectivity, emphasizing the compound's role in producing valuable amino acids . -

Flavoring Agent Research

Research conducted by the European Food Safety Authority (EFSA) evaluated the safety and efficacy of ethyl 4-phenybutanoate as a feed flavoring agent. The findings confirmed its safety at specified levels for use across various animal species, supporting its application in animal nutrition .

Mechanism of Action

The mechanism of action of ethyl 4-phenylbut-3-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-phenylbut-3-enoic acid and ethanol. The released acid can then interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of ethyl 4-phenylbut-3-enoate are influenced by its substituents. Below is a comparative analysis with structurally related α,β-unsaturated esters, highlighting key differences in substituents, molecular properties, and synthetic utility.

Structural and Functional Group Variations

Thermal and Physical Properties

- Boiling Points: Ethyl esters with smaller substituents (e.g., ethyl 3-methylbut-3-enoate) generally exhibit lower boiling points due to reduced molecular weight and weaker intermolecular forces .

- Solubility: Polar groups (e.g., methoxy in ethyl 4-methoxy-2-oxobut-3-enoate) enhance water solubility, whereas hydrophobic substituents like phenyl or bromo increase organic solvent compatibility .

Research Findings and Case Studies

- Synthetic Utility: Ethyl 4-phenylbut-3-enoate derivatives have been employed in the total synthesis of syringolin B, where stereochemical control is achieved via aluminum-Mannich reactions .

Biological Activity

Ethyl 4-phenylbut-3-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-phenylbut-3-enoate has the molecular formula and a molecular weight of approximately 190.24 g/mol. Its structure features a phenyl group attached to a butenoate moiety, contributing to its unique chemical reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that ethyl 4-phenylbut-3-enoate exhibits antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural antimicrobial agent. The mechanisms behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways, although specific targets remain to be elucidated.

Anticancer Potential

In vitro studies have demonstrated that ethyl 4-phenylbut-3-enoate possesses anticancer properties . It has been observed to induce apoptosis in cancer cell lines, which is crucial for cancer treatment. The compound's ability to modulate signaling pathways associated with cell proliferation and survival further supports its potential as an anticancer agent. Research is ongoing to identify the specific molecular targets involved in these processes .

The biological activities of ethyl 4-phenylbut-3-enoate are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Ethyl 4-phenylbut-3-enoate could induce oxidative stress in cells, leading to apoptosis.

- Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle, preventing cancer cells from dividing effectively .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ethyl 4-phenylbut-3-enoate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, demonstrating its potential as a therapeutic agent in treating infections caused by these bacteria.

Anticancer Research

Another significant study investigated the effects of ethyl 4-phenylbut-3-enoate on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its utility in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of ethyl 4-phenylbut-3-enoate, it is helpful to compare it with structurally similar compounds:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-cyano-3-methylbut-3-enoate | Methyl group instead of phenyl | Variations in physical properties |

| Ethyl 4-cyano-3-(4-methoxyphenyl)but-3-enoate | Methoxy group on phenyl ring | Potentially altered reactivity and biological activity |

| Ethyl 4-cyano-3-phenyldihydroxybutanoate | Hydroxy groups added | Enhanced solubility and possible increased bioactivity |

Q & A

Q. What are the common synthetic routes for Ethyl 4-phenylbut-3-enoate, and how can reaction conditions be optimized?

- Methodological Answer : Ethyl 4-phenylbut-3-enoate is typically synthesized via conjugate addition or esterification reactions. For example, vinyl diazoacetates can undergo enantioselective insertion into O-H bonds of carboxylic acids, as demonstrated in the synthesis of its methyl analog . Optimization can involve Design Expert software for response surface methodology (RSM) to evaluate factors like temperature, catalyst loading, and solvent polarity . Statistical tools like ANOVA help identify significant variables.

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How is Ethyl 4-phenylbut-3-enoate characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for molecular ion confirmation. For instance, HRMS(ESI) of a related compound (C22H18O4) showed a calculated [M+H]+ of 347.1278, matching experimental data (347.1276) . Complementary techniques include NMR (1H/13C) for structural elucidation and GC-MS for purity assessment.

Advanced Research Questions

Q. How can enantioselective synthesis protocols be designed for Ethyl 4-phenylbut-3-enoate derivatives?

- Methodological Answer : Enantioselectivity can be achieved using chiral catalysts. For example, Rh(II)-carboxylate catalysts enable asymmetric O-H bond insertion of vinyl diazoacetates into carboxylic acids, yielding enantiomerically enriched esters. Reaction optimization involves tuning catalyst stereochemistry and solvent effects . Polarimetric analysis or chiral HPLC validates enantiomeric excess (ee).

Q. How should researchers resolve discrepancies in spectroscopic data during structure elucidation?

- Methodological Answer : Cross-validation with multiple techniques is essential. For example, if HRMS data conflicts with NMR assignments, recrystallization and X-ray diffraction (single-crystal) provide definitive structural confirmation. Computational tools like DFT simulations can also reconcile spectral mismatches by modeling predicted vs. observed spectra.

Q. What statistical approaches are effective for optimizing reaction conditions in Ethyl 4-phenylbut-3-enoate synthesis?

- Methodological Answer : Response Surface Methodology (RSM) via Design Expert software allows multivariate analysis of reaction parameters. Central Composite Design (CCD) or Box-Behnken models generate 3D surfaces to identify optimal conditions. For instance, factors like reagent stoichiometry and reaction time are modeled to maximize yield while minimizing side products .

Data Contradiction Analysis

Q. How to interpret conflicting data in catalytic efficiency studies for Ethyl 4-phenylbut-3-enoate synthesis?

- Methodological Answer : Inconsistent catalytic performance may arise from solvent impurities or moisture sensitivity. Systematic troubleshooting includes:

- Repeating reactions under inert conditions (e.g., argon glovebox).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.